molecular formula C20H21N3O3S2 B2515318 N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 941966-31-0

N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2515318
CAS No.: 941966-31-0
M. Wt: 415.53
InChI Key: ZVZRTHRDJDLCSN-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Properties

Research has identified that derivatives similar to N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exhibit significant antimicrobial and antifungal activities. For instance, compounds containing nitrogen-containing heterocyclic systems, including thiadiazoles, have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

Anticancer Agents

Several studies have synthesized benzamide derivatives, including compounds structurally related to this compound, demonstrating potential as anticancer agents. For example, pro-apoptotic indapamide derivatives have shown anticancer activity, particularly against melanoma cell lines (Yılmaz et al., 2015). Additionally, derivatives containing thiazolyl moieties have been evaluated for their anticancer properties against various cancer cell lines, with some showing greater efficacy than reference drugs (Ravinaik et al., 2021).

Gelation Properties

The role of methyl functionality and non-covalent interactions in benzamide derivatives, like this compound, has been explored in the context of supramolecular gelation. Research shows that certain amides in this class exhibit gelation behavior towards ethanol/water mixtures, influenced by π-π interactions and cyclic N–H⋯N and S⋯O interactions (Yadav & Ballabh, 2020).

Synthesis and Structural Analysis

The synthesis of benzamide derivatives related to this compound has been a focus of many studies. These involve various reactions leading to the formation of novel compounds, which are further characterized using spectroscopic methods (Adhami et al., 2012). The structural analysis provides insight into the potential applications of these compounds in various fields.

Mechanism of Action

The compounds demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation . Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14-4-2-3-11-23(14)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-19-18(12-16)21-13-27-19/h5-10,12-14H,2-4,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZRTHRDJDLCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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